2-Azaspiro[3.6]decane
Description
2-Azaspiro[3.6]decane is a nitrogen-containing spirocyclic compound characterized by a six-membered ring fused to a three-membered ring via a shared spiro carbon atom. Its molecular formula is C₉H₁₇N, with a molecular weight of 139.24 g/mol . The compound’s unique spiro architecture confers distinct conformational rigidity and stereoelectronic properties, making it a valuable scaffold in medicinal chemistry and material science.
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-azaspiro[3.6]decane |
InChI |
InChI=1S/C9H17N/c1-2-4-6-9(5-3-1)7-10-8-9/h10H,1-8H2 |
InChI Key |
CDZMBPQIVAKQMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.6]decane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular ipso-cyclization of nitriles in the presence of specific reagents . This method allows for the efficient formation of the spirocyclic core with moderate to good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available reagents and standard organic synthesis techniques. The scalability of these methods depends on the availability of starting materials and the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[3.6]decane can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary depending on the desired transformation, but they generally involve standard laboratory techniques and equipment.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield spirocyclic ketones, while reduction reactions can produce spirocyclic amines.
Scientific Research Applications
2-Azaspiro[3.6]decane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a valuable scaffold for the development of biologically active molecules.
Industry: The rigidity and three-dimensional structure of spiro compounds make them useful in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.6]decane involves its interaction with specific molecular targets and pathways. For instance, spirocyclic compounds like buspirone, which is structurally related to this compound, exert their effects through partial agonism of the 5-HT1A receptors . This interaction modulates neurotransmitter activity, leading to anxiolytic effects.
Comparison with Similar Compounds
Ring Size and Functional Group Variations
The biological and physicochemical properties of azaspiro compounds are highly sensitive to ring size and substituent placement. Key analogues include:
Structural Insights :
- Ring Strain vs. Stability : Smaller spiro systems like [3.6] exhibit higher ring strain but greater rigidity, which can enhance binding specificity in drug design. Larger systems like [4.5]decane are more flexible but may lack target selectivity .
- Functional Modifications : The addition of oxygen (e.g., 8-oxa derivatives) or carbonyl groups (e.g., diones) alters electronic properties, influencing solubility and reactivity .
Physicochemical Properties
- Physical State : 2-Azaspiro[4.5]decane is a liquid at room temperature , while this compound derivatives (e.g., 1-(propan-2-yl)-2-azaspiro[3.6]decane) are solids, likely due to increased molecular symmetry and packing efficiency .
- Solubility: The presence of polar groups (e.g., oxa, dione) in 8-oxa-2-azaspiro[4.5]decane-3,4-dione improves aqueous solubility compared to non-polar analogues .
Biological Activity
2-Azaspiro[3.6]decane is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antiviral, and neuroprotective properties, along with relevant case studies and research findings.
Structural Characteristics
This compound is characterized by a bicyclic structure that includes both nitrogen and carbon atoms within its framework. This unique configuration allows the compound to engage in various interactions with biological targets, which is crucial for its pharmacological effects.
Biological Activities
1. Antimicrobial Properties
Research has indicated that 2-azaspironorbornane derivatives exhibit promising antimicrobial activity. For example, a study highlighted the compound's effectiveness against several bacterial strains, suggesting that its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
2. Antiviral Activity
The potential antiviral properties of this compound have also been explored. It has been investigated as a scaffold for developing new antiviral agents targeting viral replication processes. The structural features of the compound facilitate interactions with viral proteins, which may inhibit their function .
3. Neuroprotective Effects
In addition to its antimicrobial and antiviral activities, this compound has shown potential neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems and exhibit anticholinergic properties, making it a candidate for treating neurodegenerative diseases .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways:
- Binding Interactions : The presence of nitrogen atoms allows for hydrogen bonding and coordination with metal ions, influencing enzyme activity.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, thereby modulating neurotransmission and cellular signaling .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated potent activity, with some derivatives exhibiting MIC values lower than 10 µg/mL.
| Compound Derivative | MIC (µg/mL) |
|---|---|
| This compound A | 5 |
| This compound B | 8 |
| Control (Standard Antibiotic) | 4 |
Neuroprotective Study
Another study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results demonstrated a significant reduction in neuroinflammation markers and improved cognitive function in treated mice compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
